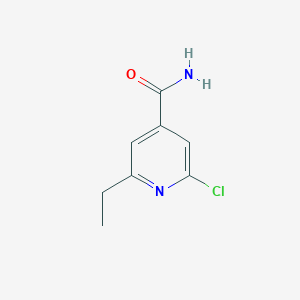

2-Chloro-6-ethylpyridine-4-carboxamide

Description

2-Chloro-6-ethylpyridine-4-carboxamide is a substituted pyridine derivative characterized by a chloro group at the 2-position, an ethyl group at the 6-position, and a carboxamide functional group at the 4-position of the pyridine ring. This compound is of interest in pharmaceutical and agrochemical research due to the modularity of its structure, which allows for tailored interactions in biological systems.

Properties

IUPAC Name |

2-chloro-6-ethylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-2-6-3-5(8(10)12)4-7(9)11-6/h3-4H,2H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWZAEZMMGRPMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=C1)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672315 | |

| Record name | 2-Chloro-6-ethylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60019-49-0 | |

| Record name | 2-Chloro-6-ethylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Chloro-6-ethylpyridine-4-carboxamide involves several synthetic routes and reaction conditions. One common method includes the use of palladium-catalyzed reactions. For instance, a palladium-catalyzed Larock indole synthesis can be employed to create a functionalized indole unit, followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Chloro-6-ethylpyridine-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions, where chlorine or bromine atoms are introduced, are common examples.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-Chloro-6-ethylpyridine-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

Medicine: It has potential therapeutic applications due to its biological activities, including anti-inflammatory and antimicrobial properties.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional nuances of 2-Chloro-6-ethylpyridine-4-carboxamide can be better understood by comparing it to related pyridine and pyrimidine derivatives. Below is an analysis of key analogs:

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8)

- Core Structure : Pyrimidine ring (two nitrogen atoms at 1- and 3-positions) vs. pyridine (one nitrogen at 1-position) in the target compound.

- Substituents : Chloro (2-position), methyl (6-position), and carboxylic acid (4-position).

- Applications : Carboxylic acid derivatives are often used as intermediates in drug synthesis, but their higher acidity may limit membrane permeability in biological systems compared to carboxamides. Safety data for this compound highlight standard handling precautions for corrosive substances .

1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide (CAS 1281185-16-7)

- Core Structure: Pyrimidine ring with amino (2-position) and chloro (6-position) substituents, coupled with a piperidine-carboxamide moiety.

- Substituents: Amino group introduces hydrogen-bond donor capacity, contrasting with the ethyl group in the target compound, which contributes to lipophilicity.

- The amino group enhances solubility but may increase susceptibility to metabolic oxidation compared to alkyl substituents. This compound is listed as a pharmaceutical intermediate, suggesting utility in kinase inhibitor development .

Implications of Structural Variations

- Ring Type : Pyridine derivatives (e.g., the target compound) exhibit distinct electronic profiles compared to pyrimidines, influencing π-π stacking and charge distribution in molecular interactions.

- Functional Groups : Carboxamides are less acidic and more metabolically stable than carboxylic acids, making them preferable in prodrug design .

Notes

- Commercial Availability : The target compound is available from CymitQuimica, though pricing and bulk quantities require direct inquiry .

Biological Activity

Overview

2-Chloro-6-ethylpyridine-4-carboxamide (CAS No. 60019-49-0) is a pyridine derivative that has attracted attention for its potential biological activities, particularly in pharmaceutical and agrochemical applications. Its unique structure allows it to interact with various biological targets, making it a valuable compound for research and development.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_10ClN_1O, characterized by the presence of a chloro group and an ethyl substituent on the pyridine ring. This configuration contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The compound may act as an inhibitor of key metabolic pathways, affecting cellular processes such as signal transduction and gene expression. The precise molecular targets are still under investigation, but initial studies suggest interactions with enzyme systems involved in inflammation and microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for notable pathogens are summarized in the following table:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

| Bacillus subtilis | 4.69 |

These results indicate that the compound possesses a broad spectrum of antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, preliminary studies suggest that this compound may have anti-inflammatory effects. The compound appears to modulate inflammatory pathways, potentially inhibiting the release of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases, although further research is needed to elucidate the underlying mechanisms .

Case Studies

Several case studies highlight the compound's potential applications:

- Study on Antiviral Activity : A study investigated the antiviral effects of various carboxamide derivatives, including this compound, against neurotropic alphaviruses. The compound demonstrated protective effects in mouse models infected with Sindbis virus, indicating its potential as a therapeutic agent against viral infections .

- Pharmacokinetics : Research on the pharmacokinetic properties of similar compounds has shown that structural modifications can significantly affect their stability and distribution in biological systems. For instance, modifications that enhance solubility and reduce metabolism may improve efficacy .

Comparison with Similar Compounds

When compared to structurally related compounds such as 2-Chloro-6-methylpyridine-4-carboxamide and 2-Chloro-6-propylpyridine-4-carboxamide, this compound exhibits distinct biological profiles due to variations in substituents on the pyridine ring. These differences can lead to variations in potency and selectivity for biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.